molecular formula C11H9Cl2NO3 B10875894 2-chloro-N-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide

2-chloro-N-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide

Cat. No.: B10875894
M. Wt: 274.10 g/mol
InChI Key: WZFXRWFDYXKLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of chlorine and methoxy groups on the benzofuran ring, along with the acetamide functional group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups onto the benzofuran ring. These reactions often require specific reagents and conditions to achieve the desired substitution pattern.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar acetamide functional group but differs in the substitution pattern on the aromatic ring.

    2-Chloro-N-methoxy-N-methylacetamide: This compound shares the chloroacetamide structure but has different substituents on the nitrogen atom.

Uniqueness

2-Chloro-N~1~-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

2-chloro-N-(2-chloro-6-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C11H9Cl2NO3/c1-16-6-2-3-7-8(4-6)17-11(13)10(7)14-9(15)5-12/h2-4H,5H2,1H3,(H,14,15)

InChI Key

WZFXRWFDYXKLKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)Cl)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.